![molecular formula C13H11Cl2NO2 B7504925 N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide
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Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, commonly known as DFU, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are important signaling molecules in the body. DFU has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Mechanism of Action
DFU functions as a selective inhibitor of N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, DFU increases the levels of endocannabinoids in the body, which can lead to various physiological effects. Endocannabinoids are known to play a role in pain and inflammation, mood regulation, and appetite control.
Biochemical and Physiological Effects
DFU has been shown to have various biochemical and physiological effects in preclinical studies. DFU has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DFU has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, DFU has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
DFU has several advantages for use in lab experiments. DFU is a potent and selective inhibitor of N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, which allows for the specific targeting of endocannabinoid signaling pathways. DFU has also been optimized for large-scale production, making it a viable option for use in high-throughput screening assays. However, DFU has some limitations, including its potential off-target effects and lack of selectivity for other enzymes involved in endocannabinoid metabolism.
Future Directions
DFU has significant potential for use in various therapeutic applications. Future research should focus on further elucidating the mechanisms of action of DFU and its effects on endocannabinoid signaling pathways. Additionally, the development of more selective N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide inhibitors may lead to improved therapeutic outcomes and reduced side effects. The potential use of DFU in combination with other drugs should also be explored, as it may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
DFU can be synthesized through a multistep process starting from 2,4-dichlorophenylacetonitrile and furan-2-carboxylic acid. The reaction involves the formation of an imine intermediate, which is reduced using sodium borohydride to yield the final product, DFU. The synthesis of DFU has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
DFU has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, DFU has shown promising results in reducing pain and inflammation, as well as anxiety-like behaviors. DFU has also been investigated for its potential use in treating obesity and metabolic disorders.
properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(10-5-4-9(14)7-11(10)15)16-13(17)12-3-2-6-18-12/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKZDUUPHPLFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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